![molecular formula C15H23ClN2S B12811081 1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine CAS No. 6954-51-4](/img/structure/B12811081.png)
1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 30598, also known as n-Octyl isovalerate, is a chemical compound with the molecular formula C₁₃H₂₆O₂. It is an ester formed from octanol and isovaleric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 30598 typically involves the esterification reaction between octanol and isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of NSC 30598 can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the compound.
化学反応の分析
Types of Reactions
NSC 30598 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Octanoic acid and isovaleric acid.
Reduction: Octanol and isovaleric alcohol.
Substitution: Various substituted esters depending on the reagents used.
科学的研究の応用
NSC 30598 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: NSC 30598 is investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of NSC 30598 involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism. The compound may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various physiological effects, including changes in cellular signaling pathways.
類似化合物との比較
NSC 30598 can be compared with other similar esters such as:
n-Octyl acetate: Similar in structure but with an acetate group instead of an isovalerate group.
n-Octyl butyrate: Contains a butyrate group instead of an isovalerate group.
n-Octyl propionate: Contains a propionate group instead of an isovalerate group.
Uniqueness
NSC 30598 is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
特性
CAS番号 |
6954-51-4 |
|---|---|
分子式 |
C15H23ClN2S |
分子量 |
298.9 g/mol |
IUPAC名 |
1-(butylsulfanylmethyl)-4-(4-chlorophenyl)piperazine |
InChI |
InChI=1S/C15H23ClN2S/c1-2-3-12-19-13-17-8-10-18(11-9-17)15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3 |
InChIキー |
UUFKUSLNXVIDHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCSCN1CCN(CC1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


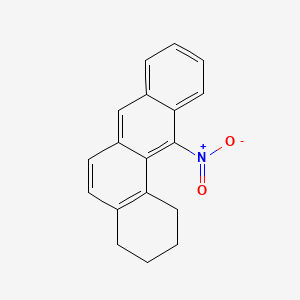
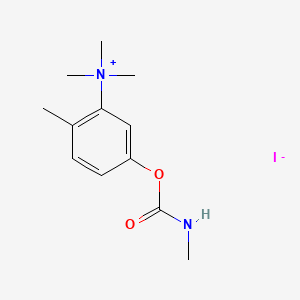
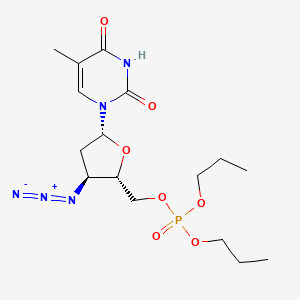
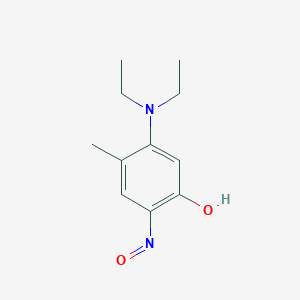
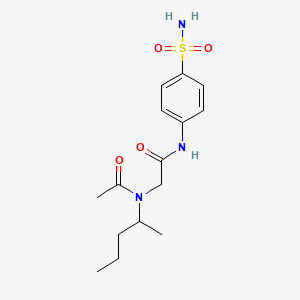
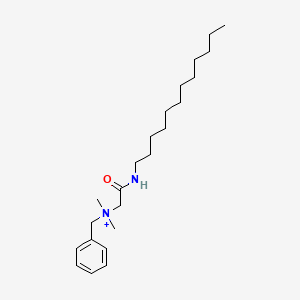
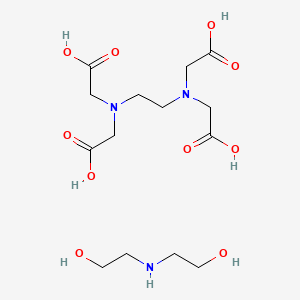
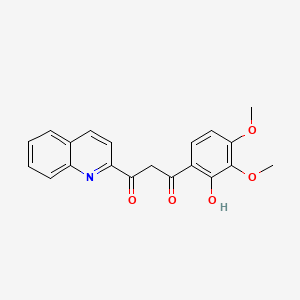

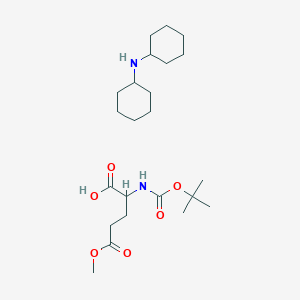
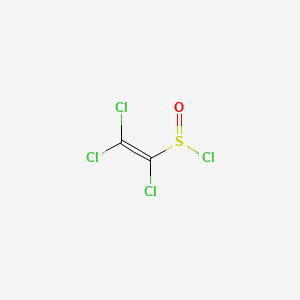
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
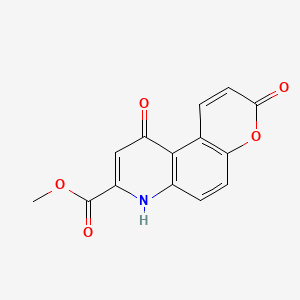
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)
